Anamorelin Hydrochloride (CAS 861998-00-7) is a synthetic, orally active growth hormone secretagogue receptor 1a (GHSR1a) agonist utilized extensively in metabolic research and cachexia formulation development. As a highly purified monohydrochloride salt, it exhibits a pKa of approximately 7.79 and a partition coefficient of 2.98, rendering it freely soluble in water and low-molecular-weight alcohols [1]. From a procurement perspective, specifying the exact monohydrochloride form is critical, as its physicochemical properties dictate bioavailability, downstream processability, and stability in both solid-state manufacturing and aqueous assay environments [1].
Substituting Anamorelin Hydrochloride with its free base or uncontrolled generic salts fundamentally compromises formulation viability and experimental reproducibility. The free base form is practically insoluble in water, leading to severe precipitation in aqueous media and erratic bioavailability in oral dosing models [1]. Furthermore, uncontrolled chlorination during generic synthesis often yields anamorelin dihydrochloride, a highly unstable species prone to degradation and excessive residual solvent retention (>5000 ppm) [1]. Attempting to substitute anamorelin with endogenous ghrelin fails due to ghrelin's rapid 30-minute in vivo half-life, whereas anamorelin provides sustained receptor activation for 7 to 12 hours [2]. Consequently, procuring the strictly controlled monohydrochloride salt is mandatory for stable, reproducible performance.
Anamorelin free base exhibits poor aqueous solubility, limiting its utility in oral formulation development and aqueous in vitro assays. Procurement of the specific monohydrochloride salt resolves this bottleneck. Patent literature highlights that deficient chloride content—indicating the presence of the free base—directly correlates with decreased molecular solubility[1]. Anamorelin monohydrochloride is freely soluble in water, whereas the free base is practically insoluble in standard aqueous buffers [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Anamorelin Monohydrochloride (freely soluble) |
| Comparator Or Baseline | Anamorelin Free Base (poorly soluble / deficient chloride) |
| Quantified Difference | Transition from practically insoluble to freely soluble in water upon stoichiometric monohydrochloride formation. |
| Conditions | Aqueous media, standard ambient temperature |
Procuring the monohydrochloride salt is mandatory for aqueous-based dosing, liquid formulations, and consistent bioavailability in metabolic assays.
During procurement, the exact stoichiometry of the salt is critical. Uncontrolled chlorination can yield anamorelin dihydrochloride, which compromises bulk stability. High-quality anamorelin monohydrochloride is synthesized with a strictly controlled chloride-to-anamorelin molar ratio of 0.90 to 0.99 (yielding 5.8–6.2 wt% chloride)[1]. This precise stoichiometric control prevents the formation of the unstable dihydrochloride species and ensures residual solvents remain below the ICH threshold of 0.5% [1].
| Evidence Dimension | Chemical Stability and Chloride Content |
| Target Compound Data | Anamorelin Monohydrochloride (Chloride content 5.8-6.2%) |
| Comparator Or Baseline | Anamorelin Dihydrochloride / Uncontrolled HCl salts (>1:1 molar ratio) |
| Quantified Difference | Restriction of HCl molar ratio to <1.0 prevents dihydrochloride formation, reducing residual solvents to <0.5%. |
| Conditions | Bulk solid-state storage and pharmaceutical manufacturing |
Buyers must verify monohydrochloride stoichiometry to avoid the rapid degradation and high residual solvent retention associated with the dihydrochloride form.
When selecting a GHSR1a agonist for in vivo models, endogenous ghrelin is limited by a rapid 30-minute half-life. Anamorelin hydrochloride provides a massive pharmacokinetic advantage with a half-life of 7 to 12 hours[1]. Furthermore, structural and functional assays demonstrate that anamorelin binds the GHSR1a receptor with sub-nanomolar affinity (Ki = 0.70 nM). Recent cryo-EM structural studies confirm that anamorelin achieves higher binding affinity compared to other approved in-class substitutes like macimorelin, driven by a conserved salt bridge interaction [2].
| Evidence Dimension | In Vivo Half-Life and Binding Affinity |
| Target Compound Data | Anamorelin Hydrochloride (t1/2 = 7-12 h; Ki = 0.70 nM) |
| Comparator Or Baseline | Endogenous Ghrelin (t1/2 ~ 30 min) and Macimorelin (lower affinity) |
| Quantified Difference | 14- to 24-fold increase in half-life versus ghrelin; structurally confirmed higher binding affinity versus macimorelin. |
| Conditions | In vivo pharmacokinetic profiling and high-resolution cryo-EM receptor binding assays |
Selecting anamorelin over endogenous ghrelin or macimorelin eliminates the need for continuous infusion pumps in long-term cachexia and metabolic studies.
For industrial processing and formulation, the solid-state form of anamorelin hydrochloride dictates thermal stability. Differential Scanning Calorimetry (DSC) reveals that the amorphous form exhibits a melting endotherm peaking at 116.8°C[1]. In contrast, the highly pure Crystalline Form E (>99.5% HPLC purity) shifts this melting peak to 127.91°C [1]. This 11.1°C increase in the melting endotherm signifies enhanced thermodynamic stability, making Form E significantly more resilient to thermal stress during milling, blending, and storage [1].
| Evidence Dimension | Melting Endotherm Peak (Thermal Stability) |
| Target Compound Data | Anamorelin Hydrochloride Form E (Peak at 127.91°C) |
| Comparator Or Baseline | Amorphous Anamorelin Hydrochloride (Peak at 116.8°C) |
| Quantified Difference | +11.1°C increase in melting peak temperature. |
| Conditions | Differential Scanning Calorimetry (DSC) analysis |
Procuring the crystalline Form E ensures higher thermal tolerance during high-shear manufacturing and extends bulk shelf-life compared to the amorphous baseline.
The guaranteed aqueous solubility and strict stoichiometric control of the monohydrochloride salt make it the only viable choice for developing oral tablets or capsules. The absence of the dihydrochloride impurity ensures that residual solvents remain below ICH guidelines, preventing active pharmaceutical ingredient (API) degradation during formulation [1].
Due to its extended 7- to 12-hour half-life and sub-nanomolar GHSR1a affinity, anamorelin hydrochloride is a highly effective procurement choice for chronic in vivo studies. It outlasts endogenous ghrelin and provides stronger receptor occupancy than macimorelin, allowing for once-daily oral dosing without continuous infusion [2].
When subjected to high-shear blending, milling, or hot-melt extrusion, the thermodynamic stability of the material is paramount. Procuring the crystalline Form E of anamorelin hydrochloride, with its elevated melting endotherm of 127.91°C, prevents heat-induced amorphization or degradation during rigorous processing steps [3].